(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid
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Overview
Description
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl group and a propoxy group linked to a tetramethyl-dioxo-dioxa-diazaundecan-ylidene moiety. Its intricate structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent functionalization. The reaction conditions often require precise temperature control, use of specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may serve as a probe for studying enzyme-substrate interactions or as a ligand for binding studies. Its ability to interact with biological macromolecules makes it valuable for biochemical research.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorenylmethoxycarbonyl-protected amino acids. These compounds share structural features but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid lies in its combination of functional groups and stereochemistry. This unique arrangement allows for specific interactions and reactivity that may not be observed in other similar compounds.
Properties
Molecular Formula |
C34H44N4O9 |
---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(2S,4R)-4-[3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]propoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H44N4O9/c1-33(2,3)46-30(41)36-29(37-31(42)47-34(4,5)6)35-16-11-17-44-21-18-27(28(39)40)38(19-21)32(43)45-20-26-24-14-9-7-12-22(24)23-13-8-10-15-25(23)26/h7-10,12-15,21,26-27H,11,16-20H2,1-6H3,(H,39,40)(H2,35,36,37,41,42)/t21-,27+/m1/s1 |
InChI Key |
DTTPCNXWWCHVOG-ZBLYBZFDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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